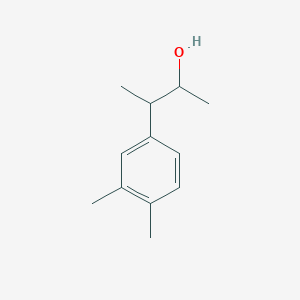

3-(3,4-Dimethylphenyl)butan-2-ol

Description

3-(3,4-Dimethylphenyl)butan-2-ol is a secondary alcohol featuring a butan-2-ol backbone substituted with a 3,4-dimethylphenyl group at the third carbon.

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)butan-2-ol |

InChI |

InChI=1S/C12H18O/c1-8-5-6-12(7-9(8)2)10(3)11(4)13/h5-7,10-11,13H,1-4H3 |

InChI Key |

BLHIKPIZOQRPRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (such as 3,4-dimethylbenzaldehyde) to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires the presence of a solvent like diethyl ether or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the reduction of the carbonyl group to an alcohol.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to hydrocarbons or other alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: 3-(3,4-Dimethylphenyl)butan-2-one (ketone) or 3-(3,4-Dimethylphenyl)butanal (aldehyde).

Reduction: 3-(3,4-Dimethylphenyl)butane.

Substitution: 3-(3,4-Dimethylphenyl)butyl chloride or bromide.

Scientific Research Applications

3-(3,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 3-(3,4-Dimethylphenyl)butan-2-ol, differing in substituent positions, functional groups, or aryl ring modifications:

2-(3,4-Dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure: A pyrido-pyrimidinone derivative with a 3,4-dimethylphenyl substituent.

2-(4-Methoxy-3,5-dimethylphenyl)-3,3-dimethylbutan-2-ol

- Structure: Features a methoxy group and additional methyl groups on the aryl ring and butanol backbone.

- The tertiary alcohol structure (butan-2-ol with geminal dimethyl groups) may reduce steric hindrance compared to secondary alcohols .

3-Methyl-2-phenylbutan-1-ol

- Structure : A primary alcohol with a phenyl group at the second carbon and a methyl group at the third carbon.

- Key Differences : Primary alcohol functionality increases polarity and hydrogen-bonding capacity compared to secondary alcohols. The absence of dimethyl substitution on the aryl ring simplifies synthesis but reduces steric and electronic complexity .

2,3-Dimethyl-1-butanol

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Notes:

- For example, 3,3-Dimethyl-2-butanol has a boiling point of ~137.1°C and density of 0.824 g/cm³, which may approximate trends for structurally similar alcohols .

- Aryl-substituted alcohols generally exhibit higher molecular weights and lower volatility compared to aliphatic analogs.

Biological Activity

3-(3,4-Dimethylphenyl)butan-2-ol, a tertiary alcohol with potential biological applications, has garnered attention in various fields, including pharmacology and biochemistry. This article reviews its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound features a butanol backbone with a dimethylphenyl group, contributing to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study involving various plant extracts demonstrated that compounds similar to this alcohol showed effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli was noted, highlighting its potential as a natural antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 µg/mL |

| Escherichia coli | 12 | 1.0 µg/mL |

| Pseudomonas aeruginosa | 10 | 1.5 µg/mL |

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with prostate and breast cancers. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers treated prostate cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests that the compound may serve as a lead for developing new anticancer agents.

3. Anti-inflammatory Effects

Additionally, preliminary research suggests that this compound may exhibit anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Action : Disruption of bacterial cell membranes.

- Anticancer Activity : Induction of apoptosis through caspase activation.

- Anti-inflammatory Effects : Inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.